(R)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13537047
Molecular Formula: C17H25N3O3
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H25N3O3 |
|---|---|
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | benzyl (3R)-3-[(2-aminoacetyl)-ethylamino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H25N3O3/c1-2-20(16(21)11-18)15-9-6-10-19(12-15)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13,18H2,1H3/t15-/m1/s1 |
| Standard InChI Key | ZERGXOGGBVDSNZ-OAHLLOKOSA-N |
| Isomeric SMILES | CCN([C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN |
| SMILES | CCN(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN |
| Canonical SMILES | CCN(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN |
Introduction
(R)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester is a complex organic compound belonging to the class of piperidine derivatives. It is primarily utilized in research settings due to its potential biological activity, particularly in medicinal chemistry and pharmacological studies. This compound is characterized by its molecular formula, C17H25N3O3, and molecular weight of 319.4 g/mol .
Synthesis Methods
The synthesis of (R)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester involves multi-step processes, including the formation of the piperidine ring and subsequent functionalization. The choice of temperature, reaction time, and solvent is crucial for optimizing yield and purity.
Applications and Research Findings
Piperidine derivatives, including (R)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester, are significant in the synthesis of pharmaceuticals and agrochemicals due to their diverse pharmacological properties . Research on similar compounds suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Biological Activity and Potential Therapeutic Use
While specific biological activities of (R)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester are not extensively documented, its structural features suggest potential interactions with biological targets. The presence of amino groups facilitates hydrogen bonding, which could influence cellular processes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume